molecular formula C16H16O7 B605689 Austrocortirubin CAS No. 150461-82-8

Austrocortirubin

Cat. No. B605689
M. Wt: 320.29
InChI Key: DGBJOTSGQUQQJO-ZKANADHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Austrocortirubin is a DNA damage inducer during G0/G1, S, and G2 cell cycle phases via a mechanism unique from other DNA damaging agents.

Scientific Research Applications

Antimalarial Activity

Austrocortirubin has shown promise in antimalarial research. A study by Choomuenwai et al. (2012) identified (1S,3S)-austrocortirubin as a compound with notable antimalarial activity, exhibiting an inhibitory concentration (IC50) of 1.9 μM against Plasmodium falciparum. This compound, derived from a Cortinarius species fungus, displayed moderate cytotoxicity, suggesting potential for further development as an antimalarial agent (Choomuenwai, Andrews, & Davis, 2012).

Synthesis Studies

Gill, Harte, and Ten (2000) conducted research on the synthesis of (1S,3S)-austrocortirubin, enhancing the understanding of its chemical structure and paving the way for future applications in various fields of medicinal chemistry. This work involved the first synthesis of austrocortirubin in an enantiomerically pure form, which is crucial for its potential therapeutic applications (Gill, Harte, & Ten, 2000).

DNA Damage Induction

In cancer research, (1S,3S)-austrocortirubin has been identified as a compound that induces DNA damage in cancer cells. Wang et al. (2015) found that this compound causes significant DNA damage across various cell cycle phases and prevents cells from reaching mitosis due to extensive DNA damage. This unique mechanism of action differentiates it from other DNA-damaging agents and highlights its potential in cancer therapy (Wang, Islam, Davis, & McAlpine, 2015).

properties

CAS RN

150461-82-8

Product Name

Austrocortirubin

Molecular Formula

C16H16O7

Molecular Weight

320.29

IUPAC Name

(1S-cis)-1,2,3,4-tetrahydro-1,3,5,8-tetrahydroxy-6-methoxy-3-methyl-9,10-anthracenedione

InChI

InChI=1S/C16H16O7/c1-16(22)4-6-10(8(18)5-16)15(21)11-7(17)3-9(23-2)14(20)12(11)13(6)19/h3,8,17-18,20,22H,4-5H2,1-2H3/t8-,16+/m0/s1

InChI Key

DGBJOTSGQUQQJO-ZKANADHPSA-N

SMILES

O=C1C2=C(C(O)=C(OC)C=C2O)C(C3=C1[C@@H](O)C[C@](C)(O)C3)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Austrocortirubin;  (1S,3S)-Austrocortirubin;  (5S,7S)-Austrocortirubin;  (+)-Austrocortirubin;  NSC-626307;  NSC 626307;  NSC626307; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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